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Introduction

Carotegrast methyl, an oral small-molecule a4-integrin antagonist, is an emerging therapeutic
agent for the treatment of moderately active ulcerative colitis (UC), a form of inflammatory
bowel disease (IBD).[1][2] It functions by inhibiting the interaction of a431 and o437 integrins
on leukocytes with their corresponding endothelial ligands, VCAM-1 and MAdCAM-1, thereby
impeding the migration of inflammatory cells into the gastrointestinal tissue.[1][3][4]
Carotegrast methyl has been approved in Japan for the induction of remission in patients with
moderately active UC who have had an inadequate response to 5-aminosalicylic acid (5-ASA)
therapy.

Important Note on Combination Therapy: A comprehensive review of the current scientific
literature reveals a notable absence of published clinical trial data regarding the efficacy and
safety of carotegrast methyl when used in combination with other IBD treatments, such as
biologics (e.g., anti-TNFa agents, vedolizumab), immunomodulators (e.g., azathioprine), or
Janus kinase (JAK) inhibitors. The following application notes and protocols are therefore
based on the available data for carotegrast methyl as a monotherapy for the induction of

remission.

Data Presentation
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The following tables summarize the quantitative data from a pivotal Phase 3 clinical trial and
real-world observational studies on the efficacy and safety of carotegrast methyl in patients
with moderately active ulcerative colitis.

Table 1: Efficacy of Carotegrast Methyl in a Phase 3 Randomized Controlled Trial
(NCT03531892) at Week 8

Carotegrast

Outcome Placebo Odds Ratio
Methyl (960 p-value
Measure (n=101) (95% CiI)
mg TID, n=102)
Clinical
45% 21% 3.30 (1.73-6.29) 0.00028
Response
Clinical
o 27% 11% 3.14 (1.42-6.96) 0.0049
Remission
Symptomatic
- 30% 15% 2.45 (1.19-5.02) 0.015
Remission
Endoscopic
47% 24% 2.87 (1.54-5.35) 0.00084
Improvement
Endoscopic
o 29% 13% 2.75 (1.29-5.85) 0.0086
Remission

TID: three times a day; Cl: Confidence Interval.

Table 2: Safety Profile of Carotegrast Methyl in a Phase 3 Randomized Controlled Trial
(NCT03531892) over 24 Weeks
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Adverse Event Carotegrast Methyl (n=102) Placebo (n=101)
Any Adverse Event 38% 39%
Most Common AE:
N 10% 11%
Nasopharyngitis
) 1% (anal abscess, unrelated to
Serious Adverse Events 0%

study drug)

Adverse Events Leading to ]
_ _ _ 11.1% (in a real-world study) N/A
Discontinuation

Data presented as the percentage of patients experiencing the event.

Table 3: Efficacy of Carotegrast Methyl in Real-World Studies

Study Type Number of Patients Key Efficacy Outcome(s)

45% clinical remission at week

8; 52% clinical remission at

Prospective Cohort Study 50 o
week 24 (for those continuing
treatment).

Multicenter Retrospective 62 48.4% clinical remission at

Cohort Study time of discontinuation.

64% endoscopic improvement;

Single-Center Retrospective " 57% endoscopic remission

Study (median treatment duration 8

weeks).

Signaling Pathway

The therapeutic effect of carotegrast methyl is achieved through the inhibition of leukocyte
trafficking to the inflamed intestine. The diagram below illustrates this signaling pathway.
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Caption: Mechanism of action of carotegrast methyl.

Experimental Protocols

The following is a detailed protocol based on the methodology of the Phase 3, multicenter,
randomized, double-blind, placebo-controlled clinical trial (NCT03531892) for carotegrast
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methyl in patients with moderately active ulcerative colitis.
1. Study Objectives

o Primary Objective: To evaluate the efficacy of AJM300 (carotegrast methyl) compared to
placebo in inducing a clinical response at Week 8.

o Secondary Objectives: To assess other efficacy endpoints including clinical remission,
symptomatic remission, and endoscopic improvement/remission. To evaluate the safety and
tolerability of AJM300.

2. Study Design
o Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
» Phases:
o Treatment Phase (8 weeks): Patients randomized to receive either AJM300 or placebo.

o Extension Phase (up to 16 additional weeks): Patients who did not achieve endoscopic
remission or cessation of rectal bleeding at Week 8 could continue their assigned
treatment.

o Open-Label Re-treatment Phase: For patients who relapsed after achieving remission with
AJM300.

3. Patient Population

¢ Inclusion Criteria:

[¢]

Age: 20-75 years.

[¢]

Diagnosis: Established diagnosis of ulcerative colitis.

[e]

Disease Activity: Moderately active UC, defined by a Mayo Clinic Score of 6-10.

o

Endoscopic Evidence: Mayo endoscopic subscore of >2.
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o Rectal Bleeding: Rectal bleeding subscore of >1.

o Prior Treatment: Inadequate response or intolerance to oral 5-aminosalicylic acid
(mesalazine).

Exclusion Criteria:

[e]

Severe UC or imminent need for surgery.

o

Use of corticosteroids, biologics, or immunomodulators within a specified washout period.

[¢]

History of major surgery of the gastrointestinal tract.

o

Presence of an active infection.

. Treatment Regimen

Investigational Drug: Carotegrast methyl (AJM300) 960 mg.

Control: Matching placebo.

Administration: Oral, three times daily, after meals.

Duration: 8 weeks for the primary analysis, with a possible extension up to a total of 24
weeks.

. Randomization and Blinding

Allocation Ratio: 1:1 (AJM300:Placebo).

Method: Centralized dynamic allocation using a minimization method.

Stratification Factors: Mayo Clinic score (6-7 vs. 8-10), prior use of
corticosteroids/biologics/immunosuppressants (yes/no), duration of current induction therapy
(<4 weeks vs. 24 weeks).

Blinding: Quadruple-blinding (patient, investigator, site staff, sponsor).

. Efficacy and Safety Assessments
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Efficacy Assessments:

o Mayo Clinic Score: Assessed at baseline, Week 8, and other specified time points. The
score comprises four components: stool frequency, rectal bleeding, physician's global
assessment, and endoscopic findings.

o Endoscopy: Performed at baseline and Week 8.

Primary Endpoint Definition:

o Clinical Response at Week 8: Defined as a reduction in Mayo score of 230% and =3 points
from baseline, with a decrease in the rectal bleeding subscore of =1 point or a rectal
bleeding subscore of 0 or 1, and an endoscopic subscore of <1.

Safety Assessments:

[¢]

Monitoring of adverse events (AEs) and serious adverse events (SAES).

[¢]

Vital signs.

[e]

12-lead electrocardiograms (ECGSs).

o

Laboratory tests (hematology, serum chemistry, urinalysis).

. Statistical Analysis

Analysis Set: Full Analysis Set (FAS), including all randomized patients who received at least
one dose of the study drug.

Primary Endpoint Analysis: The proportion of patients with a clinical response at Week 8 was
compared between the AJM300 and placebo groups using a chi-squared test. An odds ratio
and its 95% confidence interval were calculated.

Secondary Endpoint Analysis: Proportions for binary endpoints were compared using the chi-
squared test. Continuous variables were analyzed using appropriate parametric or non-
parametric tests.
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Experimental Workflow Diagram

The following diagram outlines the workflow of the Phase 3 clinical trial for carotegrast methyl.

Patient Screening

Inclusion/Exclusion Criteria Met?
- Moderate UC (Mayo 6-10)
- Inadequate response to 5-ASA

Randomization (1:1)

(Placebo TID for 8 Weeks [Carotegrast Methyl 960mg TID for 8 Weeks)

Week 8 Assessment
(Primary Endpoint: Clinical Response)

No

Endoscopic Remission or
No Rectal Bleeding?

Continue Assigned Treatment
(up to 16 more weeks)

Yes l

Final Assessment

End of Treatment Phase
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Caption: Workflow of the Phase 3 clinical trial of carotegrast methyl.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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